molecular formula C10H19NO4 B017874 5-metil-3-(nitrometil)hexanoato de etilo CAS No. 128013-65-0

5-metil-3-(nitrometil)hexanoato de etilo

Número de catálogo: B017874
Número CAS: 128013-65-0
Peso molecular: 217.26 g/mol
Clave InChI: LOHHVAYLSGONPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pemetrexed (sal sódica hidratada) es un medicamento de quimioterapia que se utiliza principalmente para el tratamiento del mesotelioma pleural y el cáncer de pulmón de células no pequeñas. Es un antimetabolito del folato que inhibe varias enzimas clave involucradas en el metabolismo del folato y la síntesis de ADN, impidiendo así la proliferación de las células cancerosas .

Aplicaciones Científicas De Investigación

Pemetrexed (sal sódica hidratada) tiene una amplia gama de aplicaciones de investigación científica:

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de pemetrexed (sal sódica hidratada) implica la reacción del diácido pemetrexed con cationes sodio en condiciones anhidras. Este proceso puede producir la forma amorfa o hemipentahidratada del pemetrexed disódico .

Métodos de Producción Industrial: La producción industrial de pemetrexed (sal sódica hidratada) se centra en lograr una alta pureza y estabilidad. El proceso implica optimizar las condiciones de reacción para producir pemetrexed disódico amorfo estable y la forma hemipentahidratada. Los métodos analíticos como la cromatografía líquida de alta resolución y la cromatografía de gases se utilizan para garantizar la pureza química y controlar los disolventes residuales .

Análisis De Reacciones Químicas

Tipos de Reacciones: Pemetrexed (sal sódica hidratada) experimenta diversas reacciones químicas, incluyendo:

    Oxidación: Pemetrexed puede oxidarse en condiciones específicas, aunque no es una vía de reacción primaria.

    Reducción: Las reacciones de reducción son menos comunes para el pemetrexed.

    Sustitución: Pemetrexed puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y Condiciones Comunes:

    Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.

    Reducción: Agentes reductores como el borohidruro de sodio.

    Sustitución: Nucleófilos como aminas o tioles.

Productos Mayores: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de pemetrexed con grupos funcionales modificados .

Mecanismo De Acción

Pemetrexed (sal sódica hidratada) ejerce sus efectos inhibiendo múltiples enzimas dependientes del folato involucradas en la síntesis de purinas y pirimidinas. Estas enzimas incluyen la timidilato sintasa, la dihidrofolato reductasa y la glicinamida ribonucleótido formiltransferasa. Al interrumpir estos procesos metabólicos, el pemetrexed evita la síntesis de ADN y la replicación celular, lo que lleva a la muerte de las células cancerosas que se dividen rápidamente .

Compuestos Similares:

    Metotrexato: Otro antimetabolito del folato utilizado en quimioterapia. Inhibe principalmente la dihidrofolato reductasa.

    Raltitrexed: Inhibe la timidilato sintasa y se utiliza en el tratamiento del cáncer colorrectal.

    Pralatrexate: Un análogo del folato que se dirige a la dihidrofolato reductasa y se utiliza para tratar el linfoma de células T periféricas.

Unicidad de Pemetrexed: Pemetrexed es único debido a su mecanismo de acción multi-objetivo, que inhibe varias enzimas clave en el metabolismo del folato. Esta actividad de amplio espectro lo hace eficaz contra una variedad de tumores sólidos, incluido el cáncer de pulmón de células no pequeñas y el mesotelioma pleural .

Comparación Con Compuestos Similares

    Methotrexate: Another folate antimetabolite used in chemotherapy. It primarily inhibits dihydrofolate reductase.

    Raltitrexed: Inhibits thymidylate synthase and is used in the treatment of colorectal cancer.

    Pralatrexate: A folate analog that targets dihydrofolate reductase and is used for treating peripheral T-cell lymphoma.

Uniqueness of Pemetrexed: Pemetrexed is unique due to its multi-targeted mechanism of action, inhibiting several key enzymes in folate metabolism. This broad-spectrum activity makes it effective against a variety of solid tumors, including non-small cell lung cancer and pleural mesothelioma .

Actividad Biológica

Ethyl 5-methyl-3-(nitromethyl)hexanoate, also known as 5-methyl-3-nitromethylhexanoic acid ethyl ester, is a chemical compound primarily recognized as a precursor in the synthesis of pregabalin, a medication used for treating neuropathic pain, epilepsy, and fibromyalgia. This article explores the biological activity of this compound, focusing on its role in pharmaceutical applications, synthesis pathways, and potential biological interactions.

Chemical Structure and Properties

Ethyl 5-methyl-3-(nitromethyl)hexanoate has a unique structure that contributes to its reactivity and utility in organic synthesis. The compound consists of:

  • A six-carbon chain (hexane)
  • A methyl group at the 5th position
  • A nitromethyl group at the 3rd position
  • An ethyl ester group at the 1st position

This arrangement allows it to participate in various chemical reactions, particularly those relevant to drug synthesis.

Role as a Precursor

The most significant biological activity associated with ethyl 5-methyl-3-(nitromethyl)hexanoate is its role as a precursor to pregabalin. Pregabalin is known for its effectiveness in managing conditions such as:

  • Neuropathic Pain : Alleviates pain resulting from nerve damage.
  • Epilepsy : Reduces the frequency of seizures.
  • Fibromyalgia : Helps manage widespread pain and fatigue.

Studies have shown that the synthesis of pregabalin from ethyl 5-methyl-3-(nitromethyl)hexanoate typically involves multi-step processes including reduction and decarboxylation reactions .

Synthesis Pathways

The synthesis of ethyl 5-methyl-3-(nitromethyl)hexanoate can be performed through various methods, often protected by patents due to its industrial significance. The primary synthetic route includes:

  • Reduction : The nitro group can be reduced to form an amine, which is crucial for synthesizing certain pharmaceuticals.
  • Hydrolysis : The ester group may undergo hydrolysis to yield 5-methyl-3-(nitromethyl)hexanoic acid.
  • Stereoselective Hydrolysis : This process can produce enantiomerically enriched products, essential for pharmaceutical applications.

Case Studies and Research Findings

Several studies have highlighted the importance of ethyl 5-methyl-3-(nitromethyl)hexanoate in pharmaceutical research:

  • Pregabalin Synthesis : A study demonstrated effective routes for synthesizing pregabalin using this compound as a key intermediate, emphasizing its relevance in developing treatments for neuropathic pain.
  • Antineoplastic Agents : Comparative studies on alkylating agents have shown that compounds similar to ethyl 5-methyl-3-(nitromethyl)hexanoate possess antineoplastic properties, indicating potential applications in cancer therapy .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
Neuropathic Pain ReliefPrecursor to pregabalin used for pain management
Anticonvulsant PropertiesDerivatives exhibit efficacy in epilepsy treatment
Enzyme InteractionInvolved in stereoselective hydrolysis processes
Antineoplastic PotentialSimilar compounds show promise against cancer

Propiedades

IUPAC Name

ethyl 5-methyl-3-(nitromethyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-4-15-10(12)6-9(5-8(2)3)7-11(13)14/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHHVAYLSGONPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C)C)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560647
Record name Ethyl 5-methyl-3-(nitromethyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128013-65-0
Record name Ethyl 5-methyl-3-(nitromethyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 g of 5-methyl-3-nitromethyl-hexanoic acid ethyl ester (VIII, R1=ethyl) were added to an aqueous solution of EstB (500 mL cell extract; ˜5 g total protein concentration). At a temperature of 25° C. the pH was kept at 7.0 by continuous addition of 5M aqueous NaOH. After 55% conversion (corresponds to 50.6 mL of NaOH consumption) the reaction was stopped by addition of 100 mL of ethyl acetate. 100 mL of 5M aqueous NaOH were added and the layers were separated. The aqueous layer was washed once with 100 mL of ethyl acetate. The combined organic layers were concentrated under reduced pressure to give 43 g of (S)-5-methyl-3-nitromethyl-hexanoic acid ethyl ester (VIII, R1=ethyl; ee=98%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7.0 g of nitromethane and 3.3 mL of DBU (1,8-diazabicyclo[5.4.0]undece-7-en) were added to the DMSO solution of α,β-unsaturated ester VII. The reaction mixture was stirred until complete conversion was detected by GC. 20 mL of CH2Cl2 were added and the resulting mixture was washed with 2×20 mL of 1M aqueous H2SO4 and 1×20 mL of 0.5M aqueous NaHCO3. The organic layer was dried and the solvent was removed under reduced pressure. 3.6 g of γ-nitroester VIII were obtained (yield over two steps: 75%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

10.0 g (34 mmol) of 2-(3-methyl-1-nitromethyl-butyl)-malonic acid diethyl ester (XII, R1=ethyl) were dissolved in 140 mL of DMSO. Water (10.4 mL) and solid NaCl (14.6 g) were added and the mixture was heated for 6 hours at 150° C. After complete conversion, the reaction mixture was cooled to 25° C. and 150 mL of methyl tert-butyl ether were added. 100 mL of water were added slowly. The heterogeneous mixture was stirred for 5 minutes prior to layer separation. The aqueous layer was washed once with 75 mL of methyl tert-butyl ether. The organic layers were combined and washed once with 50 mL of water. The combined organic layers were dried and the volatiles were removed under reduced pressure to give 7.0 g of 5-methyl-3-nitromethyl-hexanoic acid ethyl ester (VIII, R1=ethyl; 93% yield).
Name
2-(3-methyl-1-nitromethyl-butyl)-malonic acid diethyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-3-(nitromethyl)hexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-3-(nitromethyl)hexanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-methyl-3-(nitromethyl)hexanoate
Reactant of Route 4
Ethyl 5-methyl-3-(nitromethyl)hexanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-methyl-3-(nitromethyl)hexanoate
Reactant of Route 6
Ethyl 5-methyl-3-(nitromethyl)hexanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.